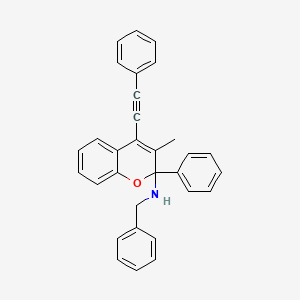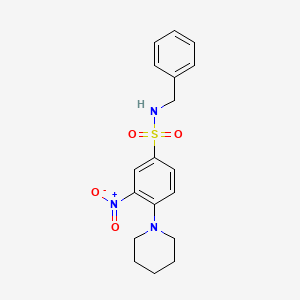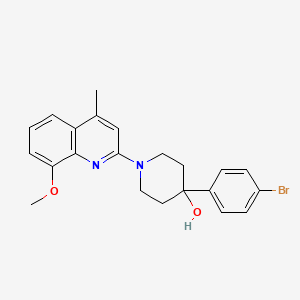
1,1'-(9H-carbazole-2,7-diyl)bis(2-phenyl-1,2-ethanedione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(9H-carbazole-2,7-diyl)bis(2-phenyl-1,2-ethanedione), commonly known as CPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPE is a yellow crystalline solid that is soluble in organic solvents. It has been synthesized using various methods, and its properties and applications have been extensively studied.
作用机制
The mechanism of action of CPE is not fully understood, but it is believed to involve the formation of charge-transfer complexes with electron donors and acceptors. CPE has been shown to exhibit strong fluorescence, and its emission properties have been studied in detail. The fluorescence properties of CPE make it a promising candidate for use in various applications, including bioimaging and sensing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPE have not been extensively studied, but it has been shown to exhibit low toxicity in vitro. However, further studies are needed to determine the long-term effects of CPE exposure on living organisms.
实验室实验的优点和局限性
CPE has several advantages for use in lab experiments, including its ease of synthesis and its unique properties. However, CPE has some limitations, including its low solubility in water and its potential toxicity.
未来方向
There are several future directions for research on CPE, including the development of new synthesis methods, the study of its charge-transfer properties, and its potential use in various applications. Further studies are needed to determine the long-term effects of CPE exposure on living organisms and to explore its potential applications in the field of biomedicine. Additionally, the development of new CPE-based materials for use in optoelectronic devices and other applications is an area of active research.
合成方法
CPE can be synthesized using various methods, including the reaction of 2-phenyl-1,2-ethanedione with carbazole in the presence of a catalyst. The reaction is carried out in a solvent such as acetic acid, and the resulting product is purified using recrystallization or column chromatography. Other methods of synthesis include the reaction of carbazole with aromatic aldehydes in the presence of a base or the reaction of carbazole with diketones.
科学研究应用
CPE has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It has been used as a sensitizer in dye-sensitized solar cells, and its unique properties make it a promising candidate for use in organic light-emitting diodes (OLEDs). CPE has also been studied for its potential use in organic field-effect transistors (OFETs) and as a fluorescent probe for detecting metal ions.
属性
IUPAC Name |
1-[7-(2-oxo-2-phenylacetyl)-9H-carbazol-2-yl]-2-phenylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17NO4/c30-25(17-7-3-1-4-8-17)27(32)19-11-13-21-22-14-12-20(16-24(22)29-23(21)15-19)28(33)26(31)18-9-5-2-6-10-18/h1-16,29H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYUJSNGFZEIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)C(=O)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[7-(2-oxo-2-phenylacetyl)-9H-carbazol-2-yl]-2-phenylethane-1,2-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4897179.png)
![methyl 4-(5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4897191.png)



![N~1~-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4897210.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4897224.png)
![hexyl 4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}benzoate](/img/structure/B4897232.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4897244.png)
![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B4897247.png)

![4-[(2,4-dinitro-1-naphthyl)amino]-N-phenylbenzamide](/img/structure/B4897260.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4897264.png)